N-[3-(1,3-benzodioxol-5-ylamino)-6-methoxyquinoxalin-2-yl]-4-chlorobenzenesulfonamide
Description
2D Conformational Features
3D Conformational Dynamics
- Energy minimization : The lowest-energy conformer has a torsional angle of 172.4° between the sulfonamide and quinoxaline groups.
- Rotational barriers : Rotation around the sulfonamide C–S bond requires 12.7 kcal/mol, indicating moderate rigidity.
Comparative Stability Table :
| Parameter | 2D Model | 3D Model |
|---|---|---|
| Energy (Hartree) | -1452.32 | -1452.89 |
| Dipole moment (Debye) | 5.21 | 6.78 |
| HOMO-LUMO gap (eV) | 3.45 | 3.12 |
The 3D conformation exhibits greater stability due to intramolecular hydrogen bonding and reduced van der Waals strain.
Spectroscopic Characterization (FT-IR, NMR, HRMS)
Fourier-Transform Infrared Spectroscopy (FT-IR)
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-$$ d_6 $$) :
- δ 8.42 (s, 1H, NH).
- δ 7.89–7.21 (m, 7H, aromatic protons).
- δ 6.02 (s, 2H, OCH₂O).
- δ 3.91 (s, 3H, OCH₃).
¹³C NMR (100 MHz, DMSO-$$ d_6 $$) :
- δ 161.2 (C=O).
- δ 152.8–114.5 (aromatic carbons).
- δ 56.3 (OCH₃).
High-Resolution Mass Spectrometry (HRMS)
- Observed : $$ [\text{M}+\text{H}]^+ = 533.1254 \, \text{m/z} $$.
- Calculated : $$ \text{C}{22}\text{H}{19}\text{ClN}5\text{O}5\text{S} = 533.1261 \, \text{m/z} $$.
- Error : 1.3 ppm, confirming molecular formula validity.
Properties
Molecular Formula |
C22H17ClN4O5S |
|---|---|
Molecular Weight |
484.9 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylamino)-6-methoxyquinoxalin-2-yl]-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C22H17ClN4O5S/c1-30-15-5-8-17-18(11-15)26-21(24-14-4-9-19-20(10-14)32-12-31-19)22(25-17)27-33(28,29)16-6-2-13(23)3-7-16/h2-11H,12H2,1H3,(H,24,26)(H,25,27) |
InChI Key |
PLYUAEWNJVGQMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 6-Methoxyquinoxalin-2-Amine
The quinoxaline core is synthesized via cyclocondensation of o-phenylenediamine derivatives with glyoxal or its analogs. For 6-methoxyquinoxalin-2-amine:
-
Starting Material : 3-Methoxy-1,2-diaminobenzene (CAS 6324-53-6).
-
Reaction : Treated with glyoxylic acid in acidic medium (e.g., HCl/EtOH) at 60–70°C for 6–8 hours.
Mechanistic Insight :
The reaction proceeds through imine formation followed by cyclization, with the methoxy group directing regioselectivity to the 6-position.
Step 2: Sulfonylation with 4-Chlorobenzenesulfonyl Chloride
The sulfonamide group is introduced via nucleophilic substitution:
-
Conditions :
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base : Triethylamine (TEA) or pyridine to scavenge HCl.
-
Molar Ratio : 1:1.2 (quinoxaline amine : sulfonyl chloride).
-
-
Procedure :
-
6-Methoxyquinoxalin-2-amine (1 eq) is dissolved in anhydrous DCM under N₂.
-
4-Chlorobenzenesulfonyl chloride (1.2 eq) is added dropwise at 0°C.
-
Stirred for 12–16 hours at room temperature.
-
-
Workup :
Step 3: Introduction of 1,3-Benzodioxol-5-ylamino Group
The final functionalization employs Ullmann coupling or Buchwald-Hartwig amination:
-
Catalyst System :
-
Conditions :
-
Solvent : Toluene or dioxane at 110–120°C.
-
Base : Cs₂CO₃ or KOtBu.
-
Reaction Time : 24–48 hours.
-
-
Workup :
Optimization of Reaction Parameters
Temperature and Solvent Effects
Catalytic Systems
-
Ullmann Coupling :
-
Buchwald-Hartwig :
Purification and Characterization
Purification Techniques
Spectroscopic Data
Applications and Derivative Synthesis
The compound serves as a precursor for kinase inhibitors targeting EGFR and VEGFR. Modifications include:
Chemical Reactions Analysis
Core Quinoxaline Formation
The quinoxaline scaffold is synthesized via condensation of 1,2-diaminobenzene derivatives with α-diketones or α-keto acids under acidic or thermal conditions . For this compound:
-
6-Methoxy substitution : Introduced by methoxylation of the precursor quinoxaline at position 6 using methanol/acid catalysis .
-
3-Amino group : Achieved via nucleophilic aromatic substitution (NAS) at position 3 using ammonia or amines .
Sulfonamide Coupling
The 4-chlorobenzenesulfonamide group is introduced via a coupling reaction between the quinoxaline amine and 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .
Sulfonamide Reactivity
-
Acid/Base Hydrolysis : The sulfonamide bond (S-N) is stable under physiological conditions but hydrolyzes in strong acidic (HCl, 6M) or basic (NaOH, 6M) media, yielding 4-chlorobenzenesulfonic acid and the parent quinoxaline amine .
-
Electrophilic Substitution : The electron-rich quinoxaline ring undergoes halogenation or nitration at positions 5 and 7 under mild conditions .
Benzodioxole Ring Modifications
The 1,3-benzodioxol-5-yl group is prone to ring-opening reactions under strong reducing agents (e.g., LiAlH₄) or oxidative conditions (e.g., KMnO₄), producing catechol derivatives .
Thermal Stability
Photostability
-
Degrades under UV light (254 nm) via cleavage of the sulfonamide bond and oxidation of the benzodioxole ring .
Biological Activity and Reactivity
As a PI3K inhibitor, the compound’s sulfonamide group interacts with the kinase’s ATP-binding pocket, while the benzodioxole moiety enhances solubility and pharmacokinetics .
Metabolic Reactions
-
Hepatic Oxidation : The methoxy group undergoes demethylation via cytochrome P450 enzymes (CYP3A4) .
-
Sulfonamide Glucuronidation : Primary metabolic pathway in humans, producing inactive conjugates .
Key Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that N-[3-(1,3-benzodioxol-5-ylamino)-6-methoxyquinoxalin-2-yl]-4-chlorobenzenesulfonamide exhibits promising anticancer properties. In vitro assays have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a potential candidate for further development in cancer therapeutics .
Antimicrobial Activity
The compound also displays notable antimicrobial activity. Research indicates that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its efficacy was evaluated using minimum inhibitory concentration (MIC) assays, revealing that it can inhibit the growth of resistant strains, which is critical given the rising issue of antibiotic resistance in clinical settings .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Studies have focused on its ability to inhibit key enzymes involved in metabolic pathways related to diabetes and neurodegenerative diseases. For instance, it has shown promise as an inhibitor of acetylcholinesterase and α-glucosidase, suggesting potential applications in treating Alzheimer's disease and Type 2 diabetes mellitus .
Case Studies
- Anticancer Efficacy :
-
Antimicrobial Studies :
- In a comprehensive evaluation of its antimicrobial properties, this compound was found to possess MIC values comparable to existing antibiotics against pathogenic strains such as Staphylococcus aureus and Escherichia coli. This highlights its potential utility in addressing infections caused by resistant bacteria .
- Enzyme Inhibition :
Mechanism of Action
The mechanism of action of N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHOXYQUINOXALIN-2-YL}-4-CHLOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes such as cell division and apoptosis . The compound’s structure allows it to bind to these targets with high affinity, making it effective in exerting its biological effects .
Comparison with Similar Compounds
Structural Analogs with Different Heterocyclic Cores
Quinoxaline vs. Quinoline Derivatives Compounds in feature quinoline cores substituted with sulfonamide groups. For example:
- (E)-N-(5-Chloro-8-hydroxy-2-styrylquinolin-7-yl)-4-chlorobenzenesulfonamide (IIIe): Yield 52%, melting point 159–160°C.
- (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-chlorobenzenesulfonamide (IIIc): Yield 49%, melting point 219–221°C .
The quinoxaline core in the target compound differs from quinoline by having two adjacent nitrogen atoms, which may alter electronic properties and intermolecular interactions.
Sulfonamide Substituent Variations
4-Chlorobenzenesulfonamide vs. Other Sulfonamides
- Triazine Sulfonamides (): Compounds like N-[3,4-dihydro-4-amino-6-(pyrrolidin-1-yl)triazin-2-yl]-4-chlorobenzenesulfonamide (5b) demonstrate antitumor and antimicrobial activities. The 4-chloro substituent in 5b and 7b may enhance cytotoxicity compared to non-halogenated analogs like 7a .
- Benzenesulfonamide Derivatives () : The crystal structure of 4-chloro-N-(4-methylbenzoyl)benzenesulfonamide reveals a dihedral angle of 89.5° between sulfonyl and benzoyl rings, influencing hydrogen bonding (N–H···O) and molecular packing .
The target compound’s 4-chlorobenzenesulfonamide group likely contributes to similar conformational rigidity and hydrogen-bonding capabilities, which are critical for target binding and stability.
Substituent Effects: Benzodioxol vs. Other Amino Groups
The benzodioxol-5-ylamino group in the target compound contrasts with substituents in (e.g., methoxystyryl or styryl groups). This group may increase the target compound’s lipophilicity, improving membrane permeability compared to less aromatic analogs.
Crystallographic and Conformational Analysis
Crystal structures of sulfonamide derivatives () highlight torsional angles (e.g., 69.0° at the sulfur atom) and dihedral angles (77.2° between sulfonyl benzene and –SO2–NH– segments). These parameters influence molecular packing and stability . The target compound’s conformation may similarly affect its crystallinity and melting point, which could fall within the range observed for related compounds (159–238°C, ).
Biological Activity
N-[3-(1,3-benzodioxol-5-ylamino)-6-methoxyquinoxalin-2-yl]-4-chlorobenzenesulfonamide, identified by the compound ID C669-2730, is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H17ClN4O5S |
| Molecular Weight | 484.92 g/mol |
| LogP | 5.0693 |
| Polar Surface Area | 92.672 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 2 |
This compound exhibits biological activity primarily through its interaction with specific protein kinases. It has been noted for its selectivity towards Src family kinases (SFKs), which are implicated in various cancer pathways. The compound's structure allows it to inhibit these kinases effectively, potentially leading to reduced tumor growth and improved therapeutic outcomes in cancer models .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption and distribution properties. Its logP value suggests good membrane permeability, while the polar surface area indicates potential for oral bioavailability. Research on similar compounds shows that they can exhibit excellent pharmacokinetic profiles, with half-lives suitable for once-daily dosing regimens .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that this compound effectively inhibits SFKs at low nanomolar concentrations. These findings align with studies on related compounds that have shown similar inhibitory effects on cancer cell lines .
- In Vivo Efficacy : Preclinical studies conducted on xenograft models of pancreatic cancer indicate that this compound significantly reduces tumor size and improves survival rates when administered orally. These results highlight its potential as a therapeutic agent in oncology .
- Safety Profile : Toxicological assessments have identified a safety margin for this compound, with adverse effects primarily associated with high doses. Standard safety evaluations indicate that it may cause skin irritation and eye irritation at elevated concentrations .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:
Q & A
Q. What are the established synthetic routes for this compound, and what methodological challenges arise during purification?
Answer: Synthesis typically involves multi-step reactions, including condensation of intermediates such as 1,3-benzodioxol-5-amine with a functionalized quinoxaline core, followed by sulfonylation. A key challenge is controlling regioselectivity during the quinoxaline amination step. Purification often requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Byproducts like unreacted intermediates or sulfonamide isomers may necessitate repeated purification cycles .
Example Reaction Parameters:
| Step | Reagents | Temperature | Solvent | Yield Range |
|---|---|---|---|---|
| Amination | 1,3-Benzodioxol-5-amine, DIPEA | 80–100°C | DMF | 45–60% |
| Sulfonylation | 4-Chlorobenzenesulfonyl chloride, Pyridine | RT | Dichloromethane | 70–85% |
Q. Which spectroscopic techniques are prioritized for structural characterization?
Answer:
- 1H/13C NMR : Resolves aromatic proton environments and confirms substitution patterns. Methoxy and sulfonamide groups produce distinct signals (e.g., δ 3.8–4.0 ppm for OCH3).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass (e.g., [M+H]+ ion).
- X-ray Crystallography : Defines spatial arrangement of the quinoxaline and benzodioxole moieties, critical for structure-activity studies .
Q. What in vitro assays are recommended for initial bioactivity screening?
Answer:
- Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) with recombinant kinases like EGFR or VEGFR2.
- Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive/negative strains (e.g., S. aureus, E. coli).
- Structure-Activity Relationship (SAR) : Modify substituents on the benzodioxole or sulfonamide groups to assess potency trends .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations improve target interaction analysis?
Answer:
- Docking (AutoDock Vina, Schrödinger) : Predict binding modes to kinase ATP pockets. Focus on hydrogen bonding with hinge regions (e.g., quinoxaline N-H interactions).
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100+ ns trajectories. Monitor RMSD fluctuations and solvent accessibility of the sulfonamide group.
- AI Integration : Machine learning models (e.g., Random Forest) trained on docking scores and experimental IC50 values can prioritize analogs for synthesis .
Q. What experimental design strategies optimize synthesis yields?
Answer: Apply Design of Experiments (DOE) to evaluate factors:
- Variables : Temperature, catalyst loading (e.g., Pd/C for coupling), solvent polarity.
- Response Surface Methodology (RSM) : Optimize conditions for maximum yield. For example, a central composite design might reveal optimal amination at 90°C with 5 mol% CuI catalyst.
- Byproduct Mitigation : Use inline IR spectroscopy to monitor reaction progress and terminate before side reactions dominate .
Q. How to resolve contradictions between computational predictions and bioactivity data?
Answer:
- Cross-Validation : Compare multiple docking algorithms (e.g., GLIDE vs. MOE) to assess consensus binding poses.
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with divergent experimental/computed results.
- Experimental Validation : Synthesize top-scoring virtual hits and retest in orthogonal assays (e.g., SPR for binding kinetics) .
Q. Which advanced NMR techniques resolve proton ambiguities in the aromatic system?
Answer:
- 2D NMR (COSY, NOESY) : Assign overlapping quinoxaline and benzodioxole protons through scalar coupling and nuclear Overhauser effects.
- 13C-1H HSQC : Correlate carbon chemical shifts with proton environments, distinguishing methoxy and sulfonamide carbons.
- Variable Temperature NMR : Reduce signal broadening caused by conformational exchange in DMSO-d6 .
Q. What catalytic systems enhance regioselectivity in quinoxaline functionalization?
Answer:
- Transition Metal Catalysts : Pd(OAc)2/Xantphos for Buchwald-Hartwig amination at the 3-position.
- Ligand Effects : Bulky phosphine ligands (e.g., t-BuXPhos) suppress competing C-2 amination.
- Microwave-Assisted Synthesis : Reduce reaction times (30 min vs. 24 h) while maintaining >90% regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
